N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features both acetyl and benzotriazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazinyl intermediate, followed by the acetylation of the phenyl group and subsequent coupling with glycinamide.
Preparation of Benzotriazinyl Intermediate: The benzotriazinyl intermediate can be synthesized by the reaction of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one with suitable reagents under controlled conditions.
Acetylation of Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Glycinamide: The final step involves coupling the acetylated phenyl group with glycinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N,N-diisopropylethylamine (DIPEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes or receptors, modulating their activity. The acetylphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1,2,3-benzotriazin-4(3H)-one: A related compound with similar structural features but different functional groups.
N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Another compound with a benzotriazinyl group but lacking the glycinamide moiety.
Uniqueness
N-(3-acetylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is unique due to its combination of acetyl, benzotriazinyl, and glycinamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17N5O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H17N5O4/c1-12(25)13-5-4-6-14(9-13)21-17(26)10-20-18(27)11-24-19(28)15-7-2-3-8-16(15)22-23-24/h2-9H,10-11H2,1H3,(H,20,27)(H,21,26) |
InChI Key |
MBDSUFKIUWYQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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